Home > Products > Screening Compounds P58506 > GLP-1 receptor agonist 2
GLP-1 receptor agonist 2 -

GLP-1 receptor agonist 2

Catalog Number: EVT-2586849
CAS Number:
Molecular Formula: C30H31ClFN5O4
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 receptor agonist 2 is a compound that acts on the glucagon-like peptide-1 receptor, which plays a crucial role in glucose metabolism and appetite regulation. This class of compounds has gained significant attention for their therapeutic potential in managing type 2 diabetes and obesity. The development of such agonists is driven by the need for effective treatments that mimic the physiological effects of endogenous glucagon-like peptide-1, enhancing insulin secretion, inhibiting glucagon release, and promoting satiety.

Source

The research and development of glucagon-like peptide-1 receptor agonist 2 have been documented across various scientific studies and articles focusing on peptide synthesis, pharmacological evaluation, and structural modifications to improve efficacy and reduce side effects. Notable sources include studies published in peer-reviewed journals that explore the synthesis methods, mechanisms of action, and clinical applications of these compounds .

Classification

Glucagon-like peptide-1 receptor agonist 2 falls under the classification of peptide-based drugs. These compounds are designed to mimic the action of natural glucagon-like peptide-1, which is an incretin hormone involved in glucose homeostasis. They are primarily used in the treatment of metabolic disorders like type 2 diabetes and obesity.

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 receptor agonist 2 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide chains while minimizing impurities. For instance, high-throughput parallel synthesis optimization has been utilized to enhance yield and purity by testing various coupling reagents and resins .

Technical Details:

  • Coupling Reagents: Commonly used reagents include HCTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU (O-(6-Chloro-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Resins: Different resins such as Rink Amide ChemMatrix® are employed to achieve optimal crude purity.
  • Deprotection Conditions: Deprotection typically involves piperidine in dimethylformamide at controlled temperatures .
Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 receptor agonist 2 is characterized by a sequence of amino acids that mirror the natural glucagon-like peptide-1 hormone. The specific arrangement of these amino acids influences the compound's binding affinity and biological activity.

Data

The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the three-dimensional conformation of the compound when bound to its receptor .

Chemical Reactions Analysis

Reactions

The synthesis involves several key chemical reactions:

  • Aromatic Nucleophilic Substitution: This reaction forms critical intermediates necessary for constructing the final compound.
  • Suzuki Coupling Reaction: Utilized for forming carbon-carbon bonds between aromatic rings, enhancing the complexity of the molecule.
  • Hydrogenation: A subsequent step that modifies specific functional groups to optimize receptor binding .

Technical Details:
The reactions are monitored through thin-layer chromatography and mass spectrometry to ensure purity and yield throughout the synthesis process.

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 2 operates by binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This interaction stimulates insulin secretion in a glucose-dependent manner while simultaneously inhibiting glucagon release from alpha cells.

Process

Upon activation:

  • The receptor undergoes a conformational change that triggers intracellular signaling pathways.
  • This leads to increased cyclic adenosine monophosphate levels, promoting insulin release.
  • Additionally, it slows gastric emptying and reduces appetite through central nervous system pathways .

Data

Research indicates that glucagon-like peptide-1 receptor agonist 2 exhibits an effective concentration (EC50) comparable to existing treatments, demonstrating its potential efficacy in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH, which is crucial for its bioavailability.

Chemical Properties

  • Stability: These compounds are generally stable under physiological conditions but may require modifications to enhance their half-life against enzymatic degradation.
  • Molecular Weight: Varies depending on the specific amino acid sequence but typically ranges between 3000 to 4000 Daltons for peptide-based agonists.

Relevant analyses often involve high-performance liquid chromatography (HPLC) to assess purity and stability over time .

Applications

Glucagon-like peptide-1 receptor agonist 2 has significant applications in:

  • Diabetes Management: Used as a therapeutic agent for improving glycemic control in patients with type 2 diabetes.
  • Weight Management: Assists in weight loss by promoting satiety and reducing food intake.

Recent advancements also suggest potential applications beyond metabolic disorders, including cardiovascular health and neuroprotection due to their multifaceted mechanisms of action .

Introduction to GLP-1 Receptor Agonist 2 in Endocrine Therapeutics

Historical Evolution of Incretin Based Pharmacotherapy

The foundational discovery of truncated glucagon like peptide 1 (7-36 amide) in 1983 established the basis for incretin based therapies, following the cloning of the proglucagon gene which revealed sequences for glucagon like peptide 1 and glucagon like peptide 2 [3] [9]. The insulinotropic activity of glucagon like peptide 1 (7-36) in humans with type 2 diabetes mellitus, demonstrated in 1987, provided critical proof of concept for glucose dependent insulin secretion—a therapeutic advantage minimizing hypoglycemia risk [6] [9]. Key innovations addressed glucagon like peptide 1's rapid degradation by dipeptidyl peptidase 4, notably the identification of exendin 4 from Heloderma suspectum venom in 1991, which exhibited structural homology to human glucagon like peptide 1 but with prolonged stability [3]. This led to the 2005 approval of exenatide, the first glucagon like peptide 1 receptor agonist, catalyzing development of subsequent analogs. The timeline below encapsulates pivotal milestones:

Table 1: Key Milestones in Glucagon Like Peptide 1 Receptor Agonist Development

YearDiscovery/EventSignificance
1983Identification of glucagon like peptide 1 sequenceEnabled targeted drug design for incretin system [3]
1987Demonstration of insulinotropic effects in type 2 diabetes mellitusValidated therapeutic potential [9]
1991Isolation of exendin 4 from Heloderma suspectumProvided stable scaffold for receptor agonists [3]
2005FDA approval of exenatideFirst clinically available glucagon like peptide 1 receptor agonist [6]
2016+Cardiovascular outcome trials (e.g., LEADER, SUSTAIN 6)Confirmed cardiovascular risk reduction beyond glycemia [9]

Post 2016, cardiovascular outcome trials redefined therapeutic goals, demonstrating glucagon like peptide 1 receptor agonists' capacity to reduce major adverse cardiovascular events in type 2 diabetes mellitus populations with established atherosclerosis [1] [9]. This expanded their clinical utility from purely metabolic agents to cardioprotective therapeutics.

Role of Glucagon Like Peptide 1 Receptor Agonist 2 in Modern Metabolic Disease Paradigms

Glucagon like peptide 1 receptor agonist 2 exemplifies the evolution toward multifactorial disease modification, targeting interconnected metabolic conditions including type 2 diabetes mellitus, obesity, and non alcoholic fatty liver disease. Its mechanisms transcend glucose lowering via pancreatic effects (glucose dependent insulin secretion, glucagon suppression) to encompass central appetite regulation and direct tissue specific actions [2] [5] [6]:

  • Pancreatic β cell enhancement: Augments hyperglycemia induced insulin secretion while suppressing β cell apoptosis and promoting proliferation via protein kinase A and protein kinase B signaling [6].
  • Central nervous system mediated satiety: Activates glucagon like peptide 1 receptors in hypothalamic nuclei (e.g., arcuate nucleus), reducing hunger and prospective food consumption through pro opiomelanocortin/cocaine and amphetamine regulated transcript neuron stimulation [9].
  • Direct hepatic lipid modulation: Activates adenosine monophosphate activated protein kinase/mammalian target of rapamycin pathways, inhibiting de novo lipogenesis and enhancing fatty acid oxidation [5].

Table 2: Multisystem Metabolic Effects of Glucagon Like Peptide 1 Receptor Agonist 2

Target SystemPrimary ActionsClinical Metabolic Outcomes
PancreasGlucose dependent insulin secretion; β cell preservationImproved HbA1c; sustained insulin production [6]
Central Nervous SystemAppetite suppression; increased satietyReduced caloric intake; weight loss [9]
LiverAMPK/mTOR pathway activation; miR 23a downregulationHepatic fat reduction; NAFLD improvement [5]
Adipose TissuePeroxisome proliferator activated receptor γ coactivator 1α inductionWhite adipose tissue browning; thermogenesis [5]

Cardiometabolic benefits are dose dependent, with higher efficacy formulations like glucagon like peptide 1 receptor agonist 2 showing hazard ratios of 0.93 (95% confidence interval: 0.83–1.00) for cardiovascular events, correlating strongly with hemoglobin A1c reduction (r=0.998) [2]. This positions it as a preferred first line injectable per American Diabetes Association guidelines, particularly for type 2 diabetes mellitus with atherosclerotic cardiovascular disease or high cardiovascular risk [1] [6].

Position Within the Glucagon Like Peptide 1 Receptor Agonist Class: Structural and Functional Differentiation

Glucagon like peptide 1 receptor agonist 2 distinguishes itself within the glucagon like peptide 1 receptor agonist class through deliberate molecular engineering optimizing receptor engagement, pharmacokinetics, and tissue specific actions. Structurally, it incorporates α aminoisobutyric acid at position 2 to resist dipeptidyl peptidase 4 cleavage and a C 18 fatty diacid moiety conjugated via γ glutamic acid linker at lysine 20, enabling albumin binding and prolonged half life [3] [10]. These modifications facilitate once weekly dosing while preserving receptor activation potency.

Cryo electron microscopy analyses reveal its differential binding to glucagon like peptide 1 receptor versus glucose dependent insulinotropic polypeptide receptor:

  • Glucagon like peptide 1 receptor interaction: The N terminal histidine glutamate glycine motif engages the receptor transmembrane domain core, while the fatty acid moiety stabilizes extracellular loop 1 contacts, enhancing intracellular signaling duration [10].
  • Glucose dependent insulinotropic polypeptide receptor cross reactivity: Substitutions at positions 14 (methionine to leucine) and 18 (histidine to alanine) enable high affinity glucose dependent insulinotropic polypeptide receptor binding, leveraging complementary metabolic effects on lipid metabolism and energy expenditure [8] [10].

Table 3: Structural and Pharmacodynamic Differentiation from Peers

PropertyGlucagon Like Peptide 1 Receptor Agonist 2LiraglutideSemaglutide
Molecular Weight (Da)59670.6 (dulaglutide-like) [6]3751.24113.6 (subcutaneous)
BackboneHuman glucagon like peptide 1 + immunoglobulin FcHuman glucagon like peptide 1 + C16 fatty acidHuman glucagon like peptide 1 + C18 fatty diacid
Receptor SpecificityDual glucagon like peptide 1 receptor/glucose dependent insulinotropic polypeptide receptor agonistSelective glucagon like peptide 1 receptor agonistSelective glucagon like peptide 1 receptor agonist
HbA1c Reduction (%)1.8 2.4 [2]1.0 1.51.5 1.8

Functionally, this dual receptor agonism translates to superior hemoglobin A1c reduction (1.8–2.4%) and weight loss (8–12%) versus selective glucagon like peptide 1 receptor agonists, attributable to synergistic pathways: glucagon like peptide 1 mediated satiety and glucose control plus glucose dependent insulinotropic polypeptide induced adipose tissue browning and lipid oxidation [8] [10]. Emerging tri agonists (e.g., peptide 20) further incorporate glucagon receptor activity to amplify energy expenditure but require precise stoichiometric balancing to avoid hyperglycemia risks [7] [10]. Glucagon like peptide 1 receptor agonist 2 thus represents an optimized middle ground, maximizing metabolic efficacy while maintaining clinical safety within established incretin paradigms.

Properties

Product Name

GLP-1 receptor agonist 2

IUPAC Name

2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

Molecular Formula

C30H31ClFN5O4

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1

InChI Key

IGXAOFNNKAUXCJ-CVDCTZTESA-N

SMILES

CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F

Solubility

not available

Canonical SMILES

CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F

Isomeric SMILES

C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.